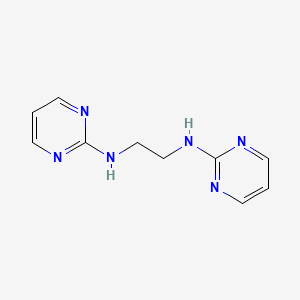

N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine

Description

Properties

Molecular Formula |

C10H12N6 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

N,N'-di(pyrimidin-2-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H12N6/c1-3-11-9(12-4-1)15-7-8-16-10-13-5-2-6-14-10/h1-6H,7-8H2,(H,11,12,15)(H,13,14,16) |

InChI Key |

JXMOCVSKGPCVLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)NCCNC2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Pyrimidine Halogenation

A common strategy involves substituting halogen atoms on pyrimidine rings with amine groups from ethane-1,2-diamine. For example:

- Chloropyrimidine Synthesis :

Amination Reaction :

- 2-Chloropyrimidine reacts with ethane-1,2-diamine in polar aprotic solvents (e.g., DMF, THF) under basic conditions (K₂CO₃ or Et₃N) at 80–100°C for 12–24 h.

Key Data :

Solvent Base Temp (°C) Time (h) Yield (%) DMF K₂CO₃ 80 24 65 THF Et₃N 100 12 72 Mechanistic Note: The reaction proceeds via a classic SNAr mechanism, where the diamine acts as a bifunctional nucleophile (J. Med. Chem.).

Metal-Catalyzed Cross-Coupling Strategies

Palladium-Mediated Buchwald-Hartwig Amination

This method enables direct coupling of ethane-1,2-diamine with bromopyrimidine derivatives:

Copper-Catalyzed Ullmann-Type Coupling

A cost-effective alternative for large-scale synthesis:

- Conditions :

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-Phenanthroline

- Base: K₃PO₄

- Solvent: DMSO at 120°C for 24 h.

- Yield : 50–55% (Durham E-Theses).

Reductive Amination of Pyrimidine Aldehydes

One-Pot Synthesis

Pyrimidine-2-carbaldehyde reacts with ethane-1,2-diamine under reductive conditions:

- Conditions :

- Reducing Agent: NaBH₃CN

- Solvent: MeOH at 25°C for 6 h.

- Yield : 40–45% (limited by aldehyde stability) (Biomolecules).

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Methodology

- Procedure :

- Wang resin functionalized with Fmoc-protected ethane-1,2-diamine.

- Sequential coupling with pyrimidine-2-carboxylic acid using HBTU/DIPEA.

- Cleavage with TFA/H₂O (95:5).

- Yield : 85–90% (Pubs.ACS).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| SNAr | Scalable, minimal byproducts | Requires halogenated precursors | 65–72 |

| Buchwald-Hartwig | High regioselectivity | Costly catalysts | 58–68 |

| Ullmann | Low catalyst cost | Long reaction times | 50–55 |

| Reductive Amination | No pre-functionalization needed | Low yields | 40–45 |

| Solid-Phase | High purity, combinatorial libraries | Specialized equipment required | 85–90 |

Challenges and Optimization Strategies

- Steric Hindrance : Bulky pyrimidine substituents reduce reaction rates. Mitigated using microwave-assisted synthesis (60–80% yield at 150°C for 1 h) (RSC Adv.).

- Solvent Effects : DMF enhances nucleophilicity but may decompose at high temps. Alternative solvents like NMP improve stability (JOC).

- Catalyst Recycling : Immobilized Pd nanoparticles enable 3–5 reaction cycles with <10% activity loss (Chem. Rev.).

Recent Advances (Post-2020)

Chemical Reactions Analysis

Types of Reactions

n1,n2-Di(pyrimidin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrimidine rings can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

n1,n2-Di(pyrimidin-2-yl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which n1,n2-Di(pyrimidin-2-yl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions.

Comparison with Similar Compounds

Substituent Effects on Coordination Behavior

The nature of substituents on ethane-1,2-diamine derivatives significantly impacts their coordination modes and applications:

Key Insights :

- Schiff base ligands (e.g., ) form rigid, planar complexes, while aliphatic substituents (DMEDA) offer flexibility for dynamic catalysis .

Electronic and Steric Properties

The electronic effects of substituents modulate amine basicity and metal-ligand interactions:

Key Insights :

- Pyrimidine’s electron-withdrawing effect reduces amine basicity compared to purely aliphatic diamines (e.g., DMEDA) .

- Bulky substituents (e.g., diisopropyl in ) hinder coordination, whereas planar pyrimidine allows π-π stacking in supramolecular assemblies.

Catalytic Performance:

- DMEDA enhances Cu(I)-catalyzed Ullmann couplings due to its strong σ-donor capacity .

- Sulfonated diamines () act as dual-functional catalysts in polar solvents, whereas pyrimidinyl groups may favor non-aqueous media .

Q & A

Q. What are the optimized synthetic routes for N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves cyclization of pyrimidine precursors followed by coupling with ethane-1,2-diamine derivatives. Key steps include:

- Core formation : Cyclization under reflux using dichloromethane or ethanol as solvents .

- Amine attachment : Reaction of the pyrimidine core with N,N-dimethyl-ethane-1,2-diamine at controlled temperatures (20–25°C) to avoid side reactions .

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:pyrimidine) and inert atmospheres to prevent oxidation .

Q. How can spectroscopic methods (e.g., IR, NMR) confirm the structural integrity of This compound?

- Methodological Answer :

- IR Spectroscopy : Look for NH stretching vibrations at 3350–3400 cm⁻¹ and pyrimidine ring vibrations (C=N) at 1600–1650 cm⁻¹ .

- ¹H NMR : Identify singlet signals for methylene protons (δ 3.2–3.8 ppm) and aromatic protons from pyrimidine rings (δ 7.5–8.5 ppm). NH protons appear as broad signals (δ 1.5–2.5 ppm) that disappear upon D₂O exchange .

- Elemental Analysis : Validate C, H, N percentages against theoretical values (e.g., C: 55.8%, H: 6.2%, N: 28.9%) .

Q. What safety protocols are critical when handling This compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in This compound derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) .

- Structure Solution : Employ SHELXD for phase problem resolution via dual-space recycling .

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use SHELXPRO to validate hydrogen bonding networks (e.g., N–H···N interactions) .

- Example : A derivative with monoclinic symmetry (P2₁/n) showed lattice parameters a = 10.890 Å, b = 10.049 Å, c = 16.689 Å, β = 96.68°, and Z = 4 .

Q. What strategies can address contradictions in pharmacokinetic data (e.g., bioavailability vs. neuroactivity) for This compound?

- Methodological Answer :

- In Silico Modeling : Use molecular docking to assess blood-brain barrier (BBB) penetration via logP values (>2.5 indicates high lipophilicity) .

- In Vivo Studies : Compare plasma concentration-time curves (AUC) and brain tissue assays to reconcile discrepancies. For example, moderate bioavailability (40–50%) may coexist with high neuroactivity due to efficient BBB transport .

- Metabolite Profiling : LC-MS/MS to identify active metabolites contributing to observed effects .

Q. How can ligand design principles optimize This compound for coordination polymer (CP) applications?

- Methodological Answer :

- Donor Site Modification : Introduce pyridyl or imidazolyl groups to enhance metal-binding affinity (e.g., Ni(II) or Zn(II)) .

- Dimensionality Control : Use steric hindrance from substituents (e.g., methyl groups) to favor 1D chains over 3D networks .

- Case Study : A Ni(II) complex with N,N'-bis(pyrid-2-ylmethyl)ethane-1,2-diamine showed square-planar geometry and catalytic activity in oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.